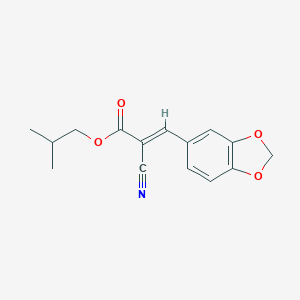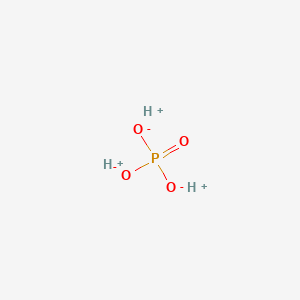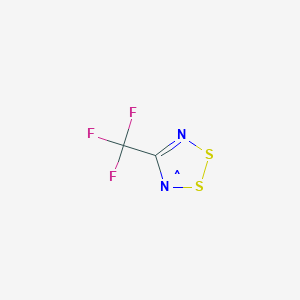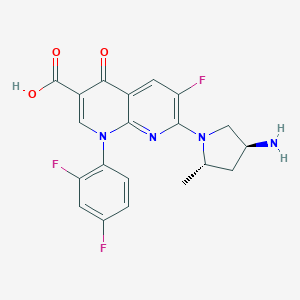
2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MDBP, and its molecular formula is C15H15NO4.
作用机制
The mechanism of action of MDBP is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
MDBP has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and anti-oxidant effects. Studies have also suggested that it may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
MDBP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have low toxicity levels, making it safe for use in vitro and in vivo experiments.
However, there are also limitations to using MDBP in lab experiments. One of the primary limitations is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on MDBP. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, studies are needed to determine the optimal dosage and administration methods for MDBP in order to maximize its therapeutic potential.
In conclusion, MDBP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-cancer properties, anti-inflammatory and anti-oxidant effects, and neuroprotective properties make it a promising candidate for the treatment of a variety of diseases. While there are limitations to using MDBP in lab experiments, further research is needed to fully understand its potential and optimize its therapeutic use.
合成方法
MDBP can be synthesized through a multistep process involving the reaction of 2-(2H-1,3-benzodioxol-5-yl)acetonitrile with 2-methylpropyl acrylate. The resulting product is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure MDBP.
科学研究应用
MDBP has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research is its anti-cancer properties. Studies have shown that MDBP can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
2-methylpropyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10(2)8-18-15(17)12(7-16)5-11-3-4-13-14(6-11)20-9-19-13/h3-6,10H,8-9H2,1-2H3/b12-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYWTHILBDBFJR-LFYBBSHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421748 |
Source


|
| Record name | 2-Methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
CAS RN |
117133-81-0 |
Source


|
| Record name | 2-Methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)

![8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)](/img/structure/B55777.png)






![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)
![Pyrazolo[1,5-a]pyridine-3-acetonitrile](/img/structure/B55798.png)

